molecular formula C13H24N2O4 B1500203 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester CAS No. 886364-58-5

3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester

Cat. No.: B1500203
CAS No.: 886364-58-5
M. Wt: 272.34 g/mol
InChI Key: HKMPOZNDOMNVBC-UHFFFAOYSA-N
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Description

3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which includes a tert-butoxycarbonyl (Boc) protected amino group on an azetidine ring, a methyl ester group, and a 2-methyl propionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N). The azetidine ring can be constructed through cyclization reactions, and the esterification of the propionic acid moiety can be achieved using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : The azetidine ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The Boc-protected amino group can be deprotected using trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2CrO4, aqueous conditions.

  • Reduction: : LiAlH4, ether solvent.

  • Substitution: : TFA, dichloromethane (DCM) solvent.

Major Products Formed

  • Oxidation: : 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid.

  • Reduction: : 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propanol.

  • Substitution: : 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-aminopropionic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a versatile intermediate in peptide synthesis and other organic reactions.

Biology

In biological research, the compound can be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways. Its structural complexity allows for the exploration of interactions with various biomolecules.

Medicine

In the medical field, derivatives of this compound could be developed as pharmaceuticals. Its ability to undergo various chemical transformations makes it a potential candidate for drug design and development.

Industry

In industry, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its reactivity and stability under different conditions make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid

  • 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propanol

  • 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-aminopropionic acid

Uniqueness

The uniqueness of 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester lies in its combination of functional groups and structural features, which allow for diverse chemical transformations and applications. Its Boc-protected amino group provides stability and versatility, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-9(11(16)18-5)6-15-7-10(8-15)14-12(17)19-13(2,3)4/h9-10H,6-8H2,1-5H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMPOZNDOMNVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(C1)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661415
Record name Methyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-58-5
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl-1-azetidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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